2,3,4,6-tetrafluorobenzoic Acid
Overview
Description
2,3,4,6-Tetrafluorobenzoic acid is a unique chemical compound with the empirical formula C7H2F4O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 2,3,4,6-tetrafluorobenzoic Acid is 194.08 . The InChI key is JMVKZWLEXQRABZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3,4,6-Tetrafluorobenzoic Acid has a boiling point of 97-98°C . It is a solid at ambient temperature .Scientific Research Applications
Conformational and Vibrational Study
2,3,4,5-Tetrafluorobenzoic acid (TFBA) has been the subject of conformational and vibrational studies using density functional theory (DFT). These studies have enabled a deeper understanding of its structural properties, particularly the presence and implications of hydrogen bonding. Such research contributes to the broader understanding of molecular behavior and interactions in fluorinated compounds (Subhapriya et al., 2017).
Synthesis and Material Applications
The tetrafluoroterephthalic acid, a derivative of tetrafluorobenzoic acid, has been synthesized and utilized as a linking ligand in constructing coordination polymers and metal-organic frameworks. This showcases its potential in material science, particularly in the development of new structural materials (Orthaber et al., 2010).
Industrial Synthesis
Tetrafluorobenzoic acid has been synthesized for industrial purposes, demonstrating its commercial and practical applications. The process involves acyl chlorination, amidation, and Hofmann degradation, highlighting its versatility in chemical synthesis (Wang Wei-jie, 2008).
Catalysis and Green Technology
Research into the decarboxylation of tetrafluorophthalic acid to tetrafluorobenzoic acid involves the use of NH3-enriched high temperature liquid water, showcasing innovative green technologies in chemical processes. This method demonstrates a significant advance in environmentally friendly chemical reactions (Fu et al., 2016).
Liquid Crystalline Copolyesters
Tetrafluorobenzoic acid derivatives have been used to create liquid crystalline copolyesters. These materials exhibit unique thermal properties and structures, making them valuable for advanced material applications (Yonetake et al., 1998).
Tribological Applications
Tetrafluorobenzoic acid-modified TiO2 nanoparticles have been synthesized and evaluated as lubricant additives. Their use demonstrates significant improvements in wear reduction and friction in mechanical systems, marking its potential in engineering applications (Ye et al., 2003).
Safety And Hazards
2,3,4,6-Tetrafluorobenzoic Acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Relevant Papers There are several papers related to 2,3,4,6-tetrafluorobenzoic Acid and similar compounds . These papers cover a range of topics including its properties, synthesis, and potential applications.
properties
IUPAC Name |
2,3,4,6-tetrafluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKZWLEXQRABZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380208 | |
Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-tetrafluorobenzoic Acid | |
CAS RN |
32890-92-9 | |
Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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